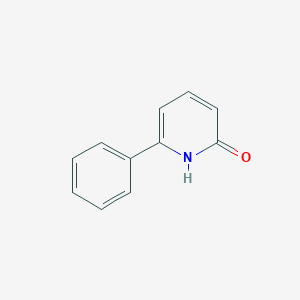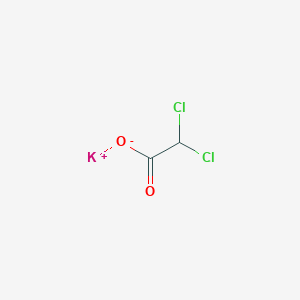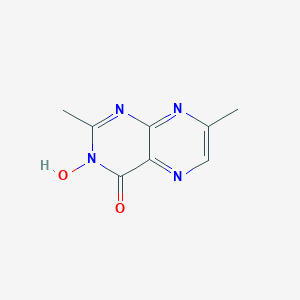
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one, also known as ENPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ENPA is a white crystalline solid that belongs to the azetidinone family of compounds.
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit a number of biochemical and physiological effects. In addition to its antitumor activity, 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit antibacterial and antifungal activity. It has also been found to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be a highly effective chiral building block. However, 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has some limitations as well. It is a highly reactive compound and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one. One area of research could focus on developing more efficient and cost-effective methods for synthesizing 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one. Another area of research could focus on exploring the potential use of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one in treating other types of cancer and bacterial infections. Additionally, further research could be conducted to better understand the mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one and its effects on various biochemical and physiological processes.
Conclusion
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is a highly promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry and organic synthesis, make it a highly valuable compound. Further research is needed to fully understand the mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one and its effects on various biochemical and physiological processes.
Synthesemethoden
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one can be synthesized through a series of chemical reactions. One of the most common methods for synthesizing 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one involves the reaction between 4-nitrobenzaldehyde and ethyl glycinate hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is in the field of medicinal chemistry. 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in treating bacterial infections.
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has also been studied for its potential use as a chiral building block in organic synthesis. It has been found to be a highly effective chiral auxiliary in various reactions, including asymmetric dihydroxylation and epoxidation.
Eigenschaften
CAS-Nummer |
19038-39-2 |
|---|---|
Produktname |
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one |
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-ethyl-3-(4-nitrophenyl)azetidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(7-12-10(11)14)8-3-5-9(6-4-8)13(15)16/h3-6H,2,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
MASZTUYKDGLQNB-UHFFFAOYSA-N |
SMILES |
CCC1(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCC1(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















